

Application of Nickel Catalysis in the Organic Synthesis of Vicinal Diamines

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Compound of Interest

Compound Name: *Nickel iodide*

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Introduction

Vicinal diamines are crucial structural motifs found in a wide array of biologically active molecules, natural products, and are pivotal as chiral ligands and organocatalysts in asymmetric synthesis.^[1] The development of efficient and selective methods for their synthesis is a significant focus in organic chemistry. While the direct application of Nickel(II) Iodide (NiI_2) as a primary catalyst for the synthesis of vicinal diamines is not extensively documented in current literature, the broader field of nickel catalysis offers powerful and versatile strategies for constructing these valuable compounds.^[2] Nickel catalysts, being more accessible and cost-effective than many precious metals, have gained considerable interest.^[2] This document provides an overview of nickel-catalyzed approaches to vicinal diamine synthesis, with a detailed protocol for a representative nickel-hydride catalyzed hydroamidation reaction. While NiI_2 itself finds application as a catalyst in carbonylation reactions and in conjunction with other reagents like samarium(II) iodide in organic synthesis, its specific role in vicinal diamination is not yet well-established.^{[3][4]}

Nickel-Catalyzed Approaches to Vicinal Diamines

Nickel catalysis enables the formation of C-N bonds through various mechanisms, including hydroamination and hydroamidation reactions.^{[5][6]} These methods can provide access to enantioenriched vicinal diamines, which are of high value in medicinal chemistry.^[6] One notable strategy is the Nickel-Hydride (NiH) catalyzed enantioselective hydroamidation of

alkenyl amides. This approach allows for the synthesis of a range of enantioenriched vicinal diamines with high stereocontrol.[6]

Representative Application: Enantioselective Synthesis of Vicinal Diamines via NiH-Catalyzed Hydroamidation

This section details a protocol for the synthesis of enantioenriched vicinal diamines based on a Nickel-Hydride catalyzed hydroamidation of alkenyl amides with dioxazolones.[6] This transformation is characterized by its broad functional group tolerance and high enantioselectivities at room temperature.[6]

Reaction Principle

The core of this methodology is the generation of a chiral Nickel-Hydride catalyst that facilitates the enantioselective addition of an N-nucleophile (derived from a dioxazolone) and a hydride to an alkenyl amide. The reaction proceeds with high efficiency and stereoselectivity, yielding protected vicinal diamines that can be further elaborated.

Quantitative Data Summary

The following table summarizes the performance of the NiH-catalyzed hydroamidation for the synthesis of various vicinal diamines, showcasing the reaction's scope and efficiency.[6]

Entry	Alkenyl Amide Substrate	Dioxazolone Substrate	Yield (%)	ee (%)
1	N-Phenylmethacryl amide	5-Phenyldioxazolone	85	98
2	N-(4-Fluorophenyl)methacrylamide	5-Phenyldioxazolone	82	97
3	N-(4-Chlorophenyl)methacrylamide	5-Phenyldioxazolone	87	99
4	N-(4-Bromophenyl)methacrylamide	5-Phenyldioxazolone	80	98
5	N-(p-Tolyl)methacrylamide	5-Phenyldioxazolone	83	97
6	N-Phenylmethacryl amide	5-(p-Tolyl)dioxazolone	78	96
7	N-Phenylmethacryl amide	5-(4-Chlorophenyl)dioxazolone	81	99

Data extracted from the study on NiH/BOX-catalyzed enantioselective hydroamidation.[\[6\]](#)

Experimental Protocols

General Procedure for Enantioselective Hydroamidation

Materials:

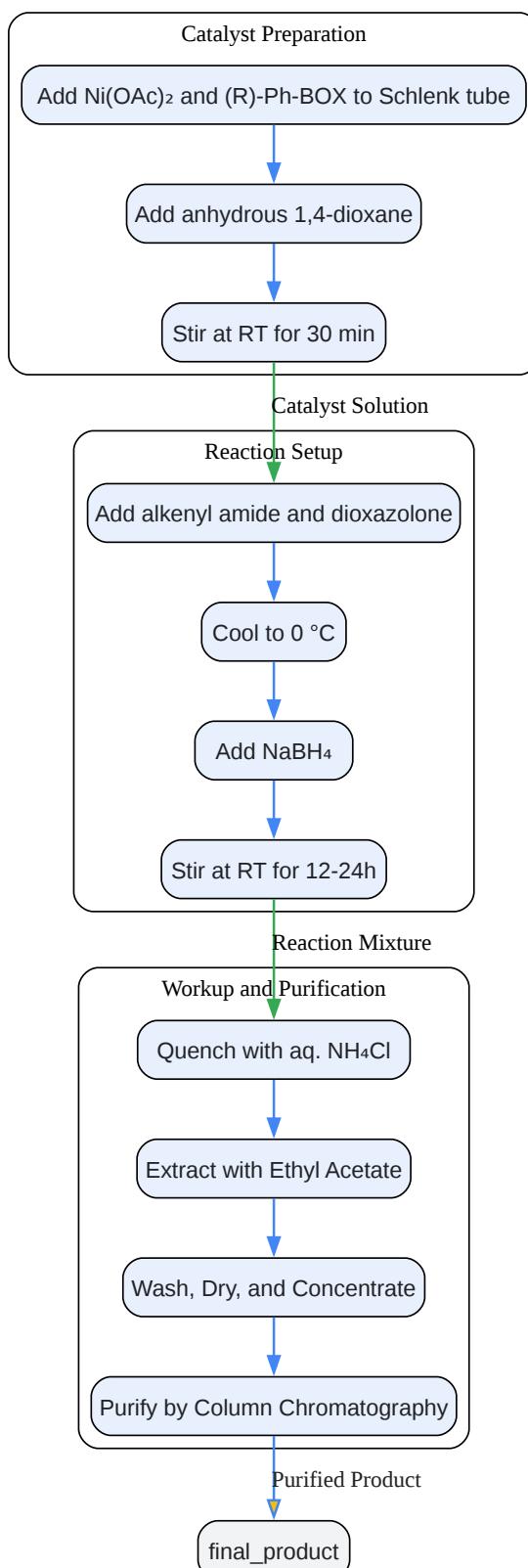
- Ni(OAc)₂ (Nickel(II) Acetate)

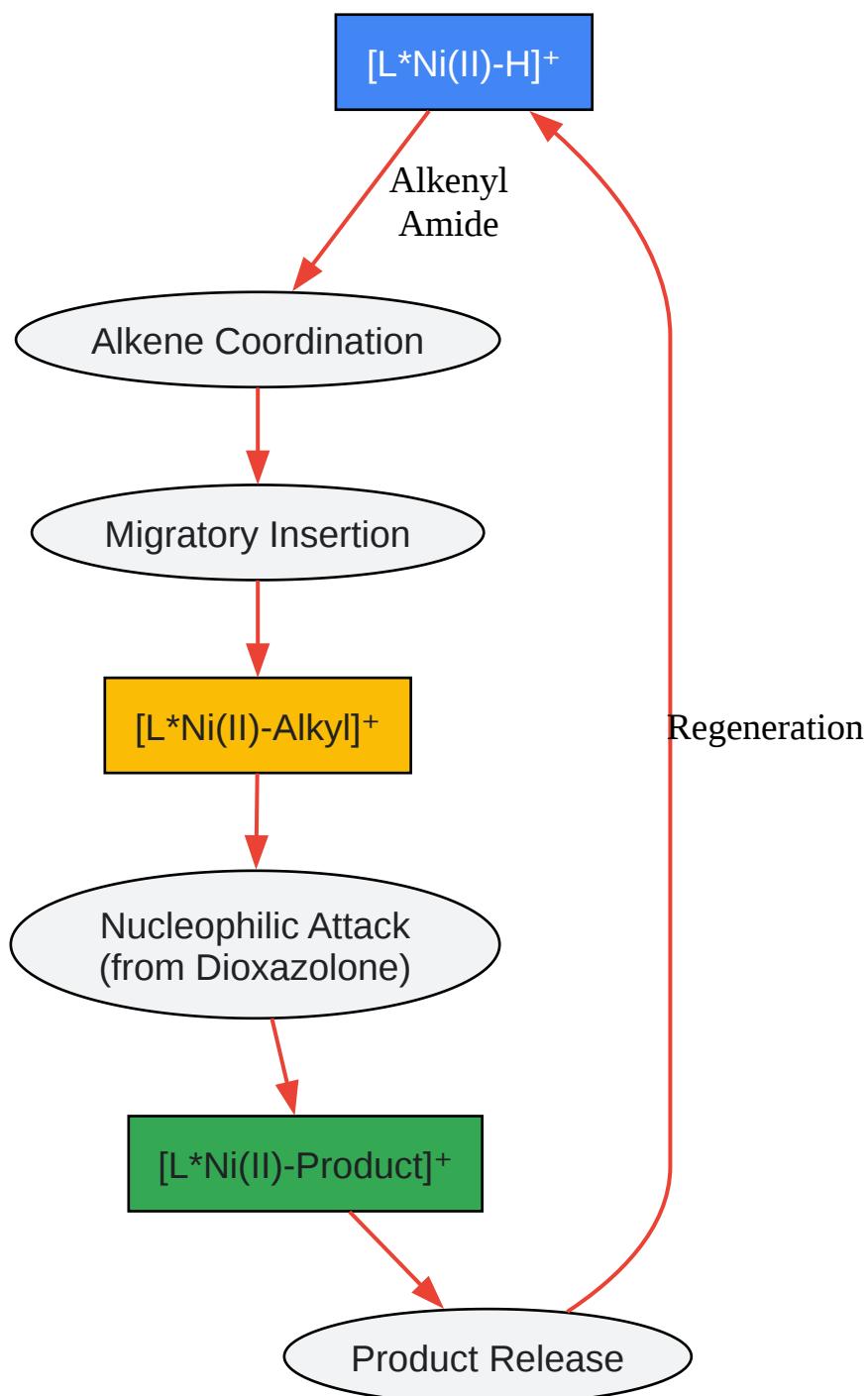
- (R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R)-Ph-BOX)
- NaBH₄ (Sodium Borohydride)
- Alkenyl amide
- Dioxazolone
- Anhydrous 1,4-dioxane
- Nitrogen atmosphere

Procedure:

- To a dry Schlenk tube under a nitrogen atmosphere, add Ni(OAc)₂ (0.02 mmol, 10 mol%) and (R)-Ph-BOX (0.022 mmol, 11 mol%).
- Add anhydrous 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 30 minutes.
- Add the alkenyl amide (0.2 mmol, 1.0 equiv.) and the dioxazolone (0.24 mmol, 1.2 equiv.).
- Cool the mixture to 0 °C and add NaBH₄ (0.4 mmol, 2.0 equiv.) in one portion.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
- Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired vicinal diamine derivative.

Diagrams





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